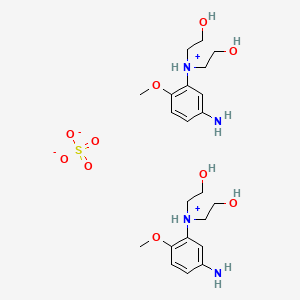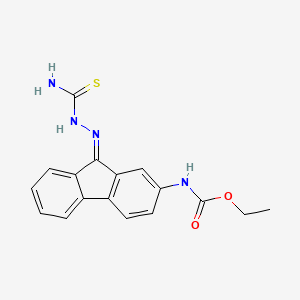
Ethyl 9-((aminocarbothioyl)hydrazono)-9H-fluoren-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 81327 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often used in research settings to explore its effects and interactions with other substances.
Preparation Methods
The synthesis of NSC 81327 involves several steps, including the use of specific reagents and conditions. While detailed synthetic routes are proprietary, general methods include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
NSC 81327 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 81327 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is used to explore cellular processes and interactions. In medicine, NSC 81327 is investigated for its potential therapeutic effects and interactions with biological targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 81327 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Properties
CAS No. |
42135-11-5 |
|---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl N-[(9E)-9-(carbamothioylhydrazinylidene)fluoren-2-yl]carbamate |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-17(22)19-10-7-8-12-11-5-3-4-6-13(11)15(14(12)9-10)20-21-16(18)24/h3-9H,2H2,1H3,(H,19,22)(H3,18,21,24)/b20-15+ |
InChI Key |
BSEFXBZJKBHWQM-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC\2=C(C=C1)C3=CC=CC=C3/C2=N\NC(=S)N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

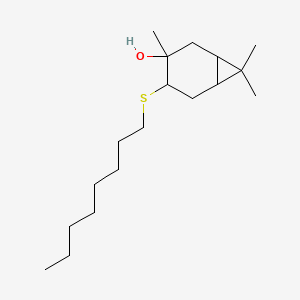
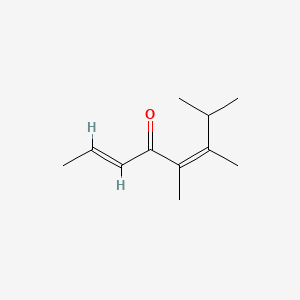
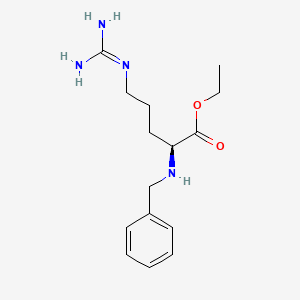
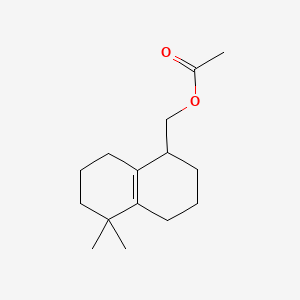
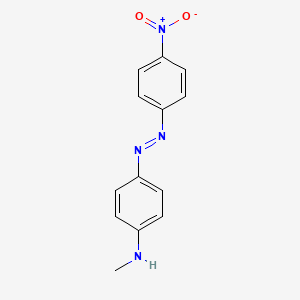

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
